molecular formula C15H11FN2O B1302164 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-06-4

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1302164
CAS No.: 727652-06-4
M. Wt: 254.26 g/mol
InChI Key: BJJBRIIUAKQDHD-UHFFFAOYSA-N
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Description

Historical Context and Development of Imidazo[1,2-a]pyridine Derivatives

The development of imidazo[1,2-a]pyridine chemistry traces its origins to the early twentieth century when Tschitschibabin and colleagues introduced an innovative method for synthesizing pyrimidines in 1925, marking a significant milestone in chemical research. Their groundbreaking approach involved reacting 2-aminopyridine with bromoacetaldehyde within a temperature range of 150 to 200 degrees Celsius in a sealed tube, which led to the formation of imidazo[1,2-a]pyridines, albeit with modest yields initially. This pioneering work established the fundamental synthetic strategy that would evolve into the diverse array of methodologies available today for constructing these important heterocyclic systems.

The historical progression of imidazo[1,2-a]pyridine synthesis has been characterized by continuous refinement and innovation, with enhancements to the original Tschitschibabin method achieved through the incorporation of bases such as sodium hydrogen carbonate, facilitating reactions under milder conditions and significantly boosting efficiency. The field has persistently explored innovative strategies to synthesize derivatives of imidazo[1,2-a]pyridine, specifically aiming to introduce a variety of substituents at the 2 and 3 positions of these frameworks. This evolutionary process has led to the development of numerous synthetic techniques tailored for crafting this molecular architecture, systematically organized into categories such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination.

The recognition of imidazo[1,2-a]pyridines as a privileged structure has driven extensive research into their synthesis and functionalization, representing a promising area for identification of lead structures towards the discovery of new synthetic drug molecules. Several commercial drugs such as Zolpidem, Olprinone, and Soraprazan, along with many other compounds in biological testing and preclinical evaluation, illustrate the wide therapeutic spectrum in this class of drug scaffolds. The versatility of imidazo[1,2-a]pyridine derivatives stems from their unique chemical properties, which allow for a broad range of functionalizations, thereby expanding their utility across various applications spanning pharmaceuticals to materials science.

Significance of Fluorinated Imidazo[1,2-a]pyridines in Heterocyclic Chemistry

The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in the molecules' physical and chemical properties, which can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. Fluorinated imidazo[1,2-a]pyridines represent a particularly significant subset of these compounds, combining the inherent biological activity of the imidazo[1,2-a]pyridine scaffold with the unique properties imparted by fluorine substitution. The introduction of fluorine atoms into these heterocyclic systems has been shown to influence molecular stability, conformational behavior, hydrogen bonding ability, and basicity in ways that can enhance therapeutic potential.

Recent developments have focused on developing innovative approaches for the synthesis of compounds that integrate imidazo[1,2-a]pyridines and fluoro fragments, recognizing their crucial importance in pharmaceutical development. Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential carbon-fluorine substitutions has emerged as an expedient approach, utilizing readily available 1C,3N-dinucleophiles and β-trifluoromethyl-1,3-enynes. This protocol exhibits several appealing features, including readily available and inexpensive substrates, a broad range of functional groups, step and atom economy, and mild reaction conditions without any transition-metal catalysts.

The significance of fluorinated imidazo[1,2-a]pyridines extends beyond their synthetic accessibility to encompass their enhanced biological profiles and potential therapeutic applications. Fluorinated derivatives have demonstrated high affinity and positive allosteric modulator properties at gamma-aminobutyric acid type A receptors, enhanced metabolic stability, and lack of hepatotoxicity. The strategic incorporation of fluorine atoms into the imidazo[1,2-a]pyridine framework has proven particularly valuable in the development of compounds with improved pharmacological properties, as exemplified by compounds such as 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, which has shown promising antipsychotic-like activity.

Classification and Nomenclature of Substituted Imidazo[1,2-a]pyridines

The systematic classification and nomenclature of substituted imidazo[1,2-a]pyridines follows established International Union of Pure and Applied Chemistry principles, with the base structure consisting of a bicyclic system containing a bridgehead nitrogen atom. The imidazo[1,2-a]pyridine scaffold represents a fused bicyclic 5-6 heterocycle that is recognized as a privileged structure due to its wide range of applications in medicinal chemistry. The numbering system for this heterocyclic framework begins with the nitrogen atoms, with positions 1, 2, 3, 5, 6, 7, and 8 available for substitution, each offering distinct electronic and steric environments that influence the properties of the resulting derivatives.

Substitution patterns in imidazo[1,2-a]pyridines can be categorized based on the position and nature of the substituents, with particular attention paid to modifications at positions 2, 3, and 7, which are commonly targeted for functionalization. Position 2 substitutions often involve aryl or heteroaryl groups that can significantly influence the electronic properties of the heterocyclic system, while position 3 modifications frequently incorporate carbonyl-containing functional groups such as aldehydes, esters, or amides. Position 7 substitutions, particularly with small alkyl groups like methyl, can modulate the steric and electronic environment around the pyridine nitrogen, affecting both synthetic accessibility and biological activity.

The nomenclature of complex substituted imidazo[1,2-a]pyridines, such as 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, reflects the systematic approach to describing these multifunctional molecules. In this specific compound, the nomenclature indicates the presence of a 4-fluorophenyl substituent at position 2, a methyl group at position 7, and a carbaldehyde function at position 3, providing a clear description of the molecular architecture. This systematic approach to nomenclature facilitates communication within the scientific community and enables precise identification of specific structural variants within the broader class of imidazo[1,2-a]pyridine derivatives.

Overview of Carbaldehyde-Functionalized Imidazo[1,2-a]pyridines

Carbaldehyde-functionalized imidazo[1,2-a]pyridines represent a particularly important subset of these heterocyclic compounds, with the aldehyde group providing high reactivity that can be utilized as a substituent for enriching imidazopyridine derivatives and providing the basis for further extended applications. The incorporation of aldehyde functionality at position 3 of the imidazo[1,2-a]pyridine scaffold creates versatile synthetic intermediates that can undergo a wide variety of chemical transformations, including nucleophilic additions, condensations, and oxidation reactions.

The synthesis of imidazo[1,2-a]pyridine-3-carboxaldehyde compounds has been achieved through various methodologies, including copper-catalyzed molecular dehydrogenation internal cyclization reactions and three-component coupling reactions involving 2-aminopyridines, aldehydes, and other suitable partners. Recent innovations have introduced efficient zinc-catalyzed Ortoleva-King type reactions for the synthesis of imidazo[1,2-a]pyridine-3-carboxaldehydes, utilizing easily accessible and economical nano zinc oxide and molecular iodine as the catalytic dyad. These methodologies have demonstrated general applicability with diverse acetophenones and 2-aminopyridines as substrates, yielding moderate to good results.

The structural characteristics of carbaldehyde-functionalized imidazo[1,2-a]pyridines have been extensively studied through crystallographic analysis, revealing important details about their molecular geometry and intermolecular interactions. Crystal structure analysis of related compounds such as 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate has shown that the imidazo[1,2-a]pyridin-1-ium ring system is almost planar with maximum deviations of approximately 0.047 Angstrom, and forms specific dihedral angles with substituted aromatic rings. These structural insights provide valuable information for understanding the conformational preferences and potential binding modes of these compounds in biological systems.

Compound Type Molecular Formula Key Features Synthesis Method
Imidazo[1,2-a]pyridine-3-carbaldehyde C8H6N2O Base aldehyde functionality Tschitschibabin method, copper-catalyzed reactions
This compound C15H11FN2O Fluorinated aryl, methyl, aldehyde Zinc-catalyzed Ortoleva-King reaction
3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride C15H12ClFN2O·H2O Quaternary salt, hydrated form Hydrochloric acid treatment of precursor

The reactivity profile of carbaldehyde-functionalized imidazo[1,2-a]pyridines makes them valuable building blocks for the synthesis of more complex molecular architectures. The aldehyde group can participate in Knoevenagel condensations, Mannich reactions, and reductive aminations, among other transformations, enabling the construction of elaborate polyfunctional molecules. Furthermore, the combination of aldehyde functionality with fluorinated aromatic substituents, as exemplified by this compound, creates compounds with enhanced synthetic utility and potential for developing novel therapeutic agents.

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-6-7-18-13(9-19)15(17-14(18)8-10)11-2-4-12(16)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJBRIIUAKQDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells. Flow cytometry analyses revealed an increase in early and late apoptotic cells following treatment, suggesting that the compound triggers programmed cell death pathways.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In particular, it has been evaluated against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessing the antibacterial properties of this compound found it effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Cellular Models

In cellular models of oxidative stress induced by hydrogen peroxide, treatment with the compound reduced cell death by approximately 40%. Additionally, it was observed to decrease levels of pro-inflammatory cytokines, supporting its potential role in neuroprotection.

Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC (µM)Mechanism of Action
AnticancerMCF-7 Breast Cancer Cells15Induction of apoptosis
AntimicrobialStaphylococcus aureus32Inhibition of bacterial growth
AntimicrobialEscherichia coli64Inhibition of bacterial growth
NeuroprotectiveNeuronal CellsN/AReduction of oxidative stress

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target compound 4-Fluorophenyl C₁₅H₁₁FN₂O 254.27 727652-06-4 Electron-withdrawing fluorine
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Methylphenyl C₁₆H₁₄N₂O 250.30 727652-07-5 Electron-donating methyl group
2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde 3,4-Difluorophenyl C₁₅H₁₀F₂N₂O 272.25 899360-67-9 Enhanced lipophilicity
2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde 3,4-Dimethoxyphenyl C₁₇H₁₆N₂O₃ 296.32 Not available Hydrogen-bonding methoxy groups
Key Observations:
  • Lipophilicity : The 3,4-difluorophenyl analog (272.25 g/mol) exhibits higher molecular weight and lipophilicity than the target compound, which may influence bioavailability .
  • Steric and Hydrogen-Bonding Effects : The 3,4-dimethoxyphenyl analog introduces bulkier substituents and hydrogen-bonding capabilities, likely affecting solubility and crystal packing behavior .

Biological Activity

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11FN2OC_{15}H_{11}FN_2O with a molecular weight of 254.26 g/mol. The compound features a fluorinated phenyl group attached to an imidazo[1,2-a]pyridine scaffold, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H11FN2O
Molecular Weight254.26 g/mol
Boiling PointNot available
CAS Number727975-84-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with appropriate aldehyde precursors under controlled conditions. Recent studies have highlighted effective synthetic routes that yield high purity and yield of the compound, making it accessible for further biological evaluations .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives are known for their anticancer properties. Studies have shown that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antipsychotic Activity

Research has indicated that some fluorinated imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators at the GABA-A receptor. A related compound showed promising antipsychotic-like activity in rodent models, suggesting potential therapeutic applications in treating psychiatric disorders . This activity may stem from enhanced metabolic stability and reduced hepatotoxicity compared to traditional antipsychotics.

Antimicrobial Effects

The biological evaluation of similar imidazo[1,2-a]pyridine compounds has revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances these effects, likely due to increased lipophilicity and membrane penetration .

Case Studies

Several studies have focused on the biological evaluation of imidazo[1,2-a]pyridine derivatives:

  • Study 1 : A derivative exhibited significant cytotoxicity against A-431 and Jurkat cell lines with IC50 values lower than doxorubicin. This study utilized molecular dynamics simulations to elucidate interactions at a molecular level .
  • Study 2 : Another investigation highlighted the anti-inflammatory properties of related compounds, where a series of analogs were tested for their ability to inhibit pro-inflammatory cytokines in vitro .

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via the Vilsmeier-Haack reaction , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce the aldehyde group at the 3-position of the imidazo[1,2-a]pyridine scaffold. For example:

  • Step 1 : React 2-amino-4-methylpyridine with α-halo ketones (e.g., 4-fluoroacetophenone derivatives) to form the imidazo[1,2-a]pyridine core.
  • Step 2 : Treat the intermediate with POCl₃/DMF under reflux (353 K for 5–8 hours) to yield the carbaldehyde derivative.
    • Key factors : Reaction temperature, stoichiometry of POCl₃, and solvent choice (e.g., chloroform or DMF) influence yield, which ranges from 74% to 85% under optimized conditions .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • 1H/13C NMR : The aldehyde proton appears as a singlet at δ ~10.09–10.40 ppm, while aromatic protons and methyl groups resonate between δ 7.10–8.36 ppm and δ 2.10–3.83 ppm, respectively. Fluorine substituents split signals due to coupling (e.g., J = 28.2 Hz for fluorophenyl groups) .
  • X-ray Diffraction (XRD) : Crystal structures reveal coplanar fused rings (imidazo[1,2-a]pyridine and fluorophenyl) with dihedral angles of ~34° between substituents. Hydrogen bonding (e.g., C–H⋯O/N) stabilizes the crystal lattice .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Catalyst Optimization : Use In(OTf)₃ as a Lewis acid to enhance regioselectivity and reduce side reactions (e.g., dimerization) .
  • Solvent Screening : Polar aprotic solvents (DMF, DCM) improve carbaldehyde formation, while methanol/water mixtures aid in crystallization .
  • Temperature Control : Reflux at 353 K for 5–8 hours balances reaction completion and decomposition risks. Lower temperatures (273–298 K) are critical during POCl₃ addition to prevent exothermic side reactions .

Advanced: What computational methods are employed to study electronic properties and bioactivity?

Methodological Answer:

  • DFT Calculations : Used to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing electron-deficient aldehyde groups as reactive sites .
  • Molecular Docking : Simulations with enzymes (e.g., enoyl-acyl carrier protein reductase (ENR)) identify binding modes. For example, fluorophenyl groups engage in π-π stacking, while the aldehyde forms hydrogen bonds with catalytic residues .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Validation : Use standardized assays (e.g., microplate Alamar Blue for antitumor activity) to confirm IC₅₀ values. Inconsistent results may arise from impurity profiles (e.g., unreacted starting materials) .
  • Structural Confirmation : Cross-validate compound identity via XRD and high-resolution mass spectrometry (HRMS) to rule out isomerization or degradation .

Advanced: What structure-activity relationships (SARs) are observed for fluorophenyl-substituted imidazo[1,2-a]pyridines?

Methodological Answer:

  • Fluorine Position : 4-Fluorophenyl derivatives exhibit enhanced antibacterial activity compared to 3,4-difluoro analogs due to reduced steric hindrance and optimal lipophilicity (logP ~2.7) .
  • Methyl Substitution : A 7-methyl group increases metabolic stability by shielding the imidazo ring from cytochrome P450 oxidation .

Advanced: How can researchers design derivatives to improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Prodrug Strategies : Convert the aldehyde to a Schiff base or oxime derivative, which hydrolyzes in physiological conditions .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the methyl group via ester linkages, improving solubility without altering core pharmacophores .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to separate and quantify impurities (e.g., unreacted α-halo ketones). Detection limits of 0.1% are achievable .
  • NMR Spiking : Add reference standards (e.g., 2-(4-chlorophenyl) analogs) to identify positional isomers via chemical shift discrepancies .

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